1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a trimethoxyphenyl group
Preparation Methods
The synthesis of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE typically involves multiple steps. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group and the trimethoxyphenyl group. The final step involves the formation of the piperazine ring. Reaction conditions may include the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to a biological response. The trimethoxyphenyl group may enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties .
Properties
Molecular Formula |
C22H34N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C22H34N6O3/c1-26-10-12-27(13-11-26)20(16-14-18(29-2)21(31-4)19(15-16)30-3)22-23-24-25-28(22)17-8-6-5-7-9-17/h14-15,17,20H,5-13H2,1-4H3 |
InChI Key |
OFOWWZVVCXWPFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=NN=NN3C4CCCCC4 |
Origin of Product |
United States |
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